



Literature review of Dihydrooxoepistephamiersine and related alkaloids

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Compound of Interest		
Compound Name:	Dihydrooxoepistephamiersine	
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An In-depth Review of **Dihydrooxoepistephamiersine** and Related Hasubanan Alkaloids

Introduction

Hasubanan alkaloids are a significant class of naturally occurring compounds predominantly isolated from plants of the genus Stephania.[1][2] These alkaloids are characterized by a unique and complex tetracyclic aza[4.4.3]propellane core structure with a quaternary carbon at the C13 position.[3][4] The family includes compounds such as

Dihydrooxoepistephamiersine, epistephamiersine, hasubanonine, and metaphanine.[2][5] Over the past few decades, hasubanan alkaloids have garnered considerable attention from the scientific community due to their diverse and potent biological activities, including antineuroinflammatory, opioid receptor binding, antiviral, and antimicrobial properties.[1][4][6] This technical guide provides a comprehensive literature review of **Dihydrooxoepistephamiersine** and its related alkaloids, focusing on their biological activities, isolation, and synthesis, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Biological Activities of Hasubanan Alkaloids

Research into the pharmacological effects of hasubanan alkaloids has revealed a range of promising activities. Key areas of investigation include their anti-neuroinflammatory effects and their affinity for opioid receptors.



Anti-neuroinflammatory Activity

Several hasubanan alkaloids have demonstrated potent anti-neuroinflammatory effects. The primary assay for this activity often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV2 microglial cells.[1]

Table 1: Anti-neuroinflammatory Activity of Hasubanan Alkaloids

Compoun d	Source	Assay	IC50 (μM)	Referenc e Compoun d	IC50 (μM)	Referenc e
Hasubana n Alkaloid 3 (New)	Stephania Ionga	Inhibition of NO production on LPS- activated BV2 cells	1.8	Minocyclin e	15.5	[1]
Hasubana n Alkaloid 12 (Known)	Stephania Ionga	Inhibition of NO production on LPS- activated BV2 cells	11.1	Minocyclin e	15.5	[1]

Opioid Receptor Affinity

A study on hasubanan alkaloids isolated from Stephania japonica revealed their binding affinity for human opioid receptors. The compounds showed notable selectivity for the delta-opioid receptor.[7][8]

Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids

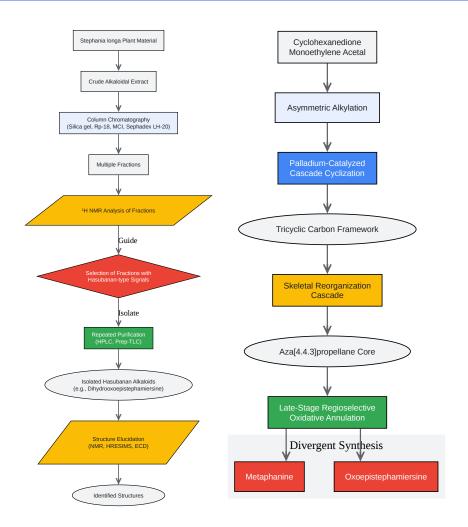


Compound Type	Source	Target Receptor	IC50 Range (μΜ)	Activity at other Receptors	Reference
Hasubanan Alkaloids	Stephania japonica	Human delta- opioid receptor	0.7 - 46	Inactive against kappa-opioid receptors; similar potency at micro-opioid receptors.	[7][8]

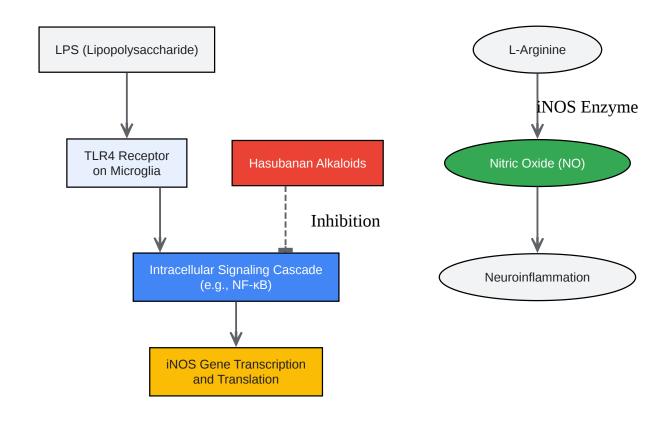
Isolation and Structure Elucidation

The isolation of hasubanan alkaloids from their natural plant sources typically involves a series of chromatographic techniques guided by spectroscopic analysis. A common modern approach is ¹H NMR-guided fractionation, which efficiently targets the isolation of novel compounds.[1][2]









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